1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with difluoromethoxy and propyl groups
Preparation Methods
The synthesis of 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the difluoromethoxy group: This step involves the use of a difluoromethoxy reagent, such as difluoromethyl ether, under appropriate conditions.
Addition of the propyl group: This can be accomplished through alkylation reactions using propyl halides in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming ester derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and metabolic disorders.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and propyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pyrazole ring structure is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,5-Difluoro-4-methoxyphenyl)ethanone: This compound shares the difluoromethoxyphenyl group but differs in the presence of an ethanone group instead of the pyrazole ring and carboxylic acid.
2,5-Difluoro-4-methoxyphenylboronic acid: This compound contains the same difluoromethoxyphenyl group but is substituted with a boronic acid group instead of the pyrazole and carboxylic acid groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a synthetic compound with a unique pyrazole structure. Its biological activity has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H14F2N2O3
- Molecular Weight : 296.27 g/mol
- CAS Number : 1461709-16-9
- IUPAC Name : 1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and propyl groups are critical in modulating binding affinity and specificity. The pyrazole ring structure is known to engage in various biological pathways, potentially leading to therapeutic effects against inflammation and metabolic disorders.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's structure allows it to compete effectively with arachidonic acid for the active site of COX enzymes, leading to reduced production of pro-inflammatory mediators .
Antidiabetic Activity
In vitro studies have assessed the compound's effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and β-glucosidase. These enzymes are crucial in glucose metabolism; thus, their inhibition can lead to decreased postprandial blood glucose levels. The compound has shown promising results in lowering blood sugar levels in animal models, indicating potential use as an antidiabetic agent .
Enzyme Inhibition Studies
Table 1 summarizes the inhibitory activities of this compound against various enzymes:
Study on Inhibition of Membrane-Bound Pyrophosphatases
A significant study explored the inhibition of membrane-bound pyrophosphatases (mPPases) by various pyrazole derivatives. The findings indicated that certain derivatives, including those structurally similar to our compound, exhibited IC50 values ranging from 6 to 10 μM against mPPases from Thermotoga maritima. This suggests potential applications in treating protozoan diseases like malaria due to selective inhibition without affecting human homologues .
Comparative Analysis with Similar Compounds
The biological activity of this compound was compared with other pyrazole derivatives:
Compound Name | Activity Type | IC50 (μM) |
---|---|---|
1-(2,5-Difluoro-4-methoxyphenyl)ethanone | COX Inhibition | 15 |
2,5-Difluoro-4-methoxyphenylboronic acid | α-glucosidase Inhibition | 18 |
This comparison highlights the unique efficacy of our compound in specific biological contexts.
Properties
IUPAC Name |
1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-3-4-11-8(14(19)20)7-17-18(11)12-5-10(16)13(21-2)6-9(12)15/h5-7H,3-4H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNOKSBSZGVZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=C(C=C2F)OC)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.